N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
CAS No.: 2034341-49-4
Cat. No.: VC6651541
Molecular Formula: C16H11F2NO3
Molecular Weight: 303.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034341-49-4 |
|---|---|
| Molecular Formula | C16H11F2NO3 |
| Molecular Weight | 303.265 |
| IUPAC Name | 2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C16H11F2NO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) |
| Standard InChI Key | RGMPKCNMWLMIKV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Introduction
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a complex organic compound that combines a bifuran ring system with a difluorobenzamide moiety. This unique structural arrangement makes it a subject of interest in both medicinal chemistry and materials science. The compound belongs to the class of benzamides and is specifically categorized as an aromatic amide due to the presence of the benzamide functional group. Its bifuran structure further classifies it as a heterocyclic compound .
Synthesis Methods
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with bifuran derivatives. Microwave-assisted synthesis has been explored to enhance reaction rates and yields, optimizing the process for industrial applications.
Potential Applications
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide has several notable applications:
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Medicinal Chemistry: Its unique structure makes it a candidate for further pharmacological studies, potentially serving as a pharmaceutical intermediate or active ingredient in drug development.
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Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Activity
While specific biological activity data for N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is limited, compounds with similar bifuran structures have shown promise in biological studies. For example, benzo[b]furan derivatives have demonstrated anticancer, antibacterial, and antifungal activities .
Synthesis and Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Furanones or oxygenated derivatives |
| Reduction | Lithium aluminum hydride | Dihydrofuran derivatives |
| Substitution | Nucleophiles (amines, thiols) | Functionalized benzamide derivatives |
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